molecular formula C9H9ClINO2 B1442433 Ethyl 4-amino-2-chloro-5-iodobenzoate CAS No. 1057076-51-3

Ethyl 4-amino-2-chloro-5-iodobenzoate

Cat. No.: B1442433
CAS No.: 1057076-51-3
M. Wt: 325.53 g/mol
InChI Key: MEPSDXXBKWYBKK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C9H9ClINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a chlorine atom, and an iodine atom attached to the benzene ring

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-2-chloro-5-iodobenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can affect the compound’s stability, reactivity, and overall biochemical behavior .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter gene expression patterns, impacting cellular responses and functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to inhibition or activation of their functions. This binding can result in conformational changes in the target molecules, affecting their activity. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical degradation, leading to changes in its activity and effects. Long-term studies in vitro or in vivo can provide insights into its stability and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit specific biochemical and cellular effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-response relationship is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites. Studying these pathways can provide insights into the compound’s metabolic fate and potential effects on overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its activity and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-chloro-5-iodobenzoate typically involves multiple steps starting from readily available precursors. One common method involves the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate is then subjected to a Sandmeyer reaction to introduce the chlorine atom, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key steps include iodination, chlorination, and esterification reactions, often conducted under controlled temperature and pressure conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-chloro-5-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Ethyl 4-amino-2-chloro-5-iodobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-chlorobenzoate
  • Ethyl 4-amino-5-iodobenzoate
  • Ethyl 2-chloro-5-iodobenzoate

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 4-amino-2-chloro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClINO2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPSDXXBKWYBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An iodine solution in ethanol was admixed with silver(I) sulphate and ethyl 4-amino-2-chlorobenzoate and then stirred at room temperature for 45 min. The reaction mixture was filtered through a frit and the filtrate was concentrated under reduced pressure. The residue was slurried in EtOAc and admixed with dilute sodium hydrogencarbonate solution. Once everything had gone into solution, the aqueous phase was removed and sodium thiosulphate was dissolved therein. The organic phase was washed again with the aqueous phase, and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulphate, filtered and concentrated under reduced pressure. Column chromatography purification on silica gel with cyclohexane/ethyl acetate as the eluent (gradient from 10% ethyl acetate to 33% ethyl acetate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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